

An In-depth Technical Guide to the Chemical Structure of Limacine

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Compound of Interest

Compound Name: *Limacine*

Cat. No.: *B239542*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Limacine**, a member of the bisbenzylisoquinoline alkaloid family. This document details its chemical properties, a representative protocol for its isolation and structural elucidation, and explores a key signaling pathway associated with the biological activity of related compounds.

Chemical Identity and Properties of Limacine

Limacine is a complex isoquinoline alkaloid with a bisbenzylisoquinoline scaffold. Its chemical identity is well-established through various spectroscopic and analytical techniques. The fundamental properties of **Limacine** are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₀ N ₂ O ₆	[1]
Molecular Weight	608.7 g/mol	[1]
IUPAC Name	(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxo-15,30-diazaheptacyclo[22.6.2.2 ^{3,6} .1 ^{8,12} .1 ^{14,18} .0 ^{27,31} .0 ^{22,33}]hexatriacontan-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol	[1]
CAS Number	33889-68-8	
Canonical SMILES	<chem>CN1CCC2=CC(=C3C=C2C@H1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC</chem>	[1]
InChI Key	IIQSJHUEZBTSAT-FQLXRVMXSA-N	[1]
Appearance	Typically a white to off-white solid.	
Solubility	Generally soluble in organic solvents like methanol, chloroform, and DMSO.	

Experimental Protocols: Isolation and Structure Elucidation

While a specific detailed protocol for the isolation of **Limacine** was not available in the reviewed literature, a general methodology for the extraction and purification of bisbenzylisoquinoline alkaloids from plant sources, such as *Tiliacora triandra*, is presented

below. This is followed by the standard techniques employed for structural elucidation of this class of compounds.

Representative Isolation Protocol

- Extraction:
 - Air-dried and powdered plant material (e.g., roots and stems of *Tiliacora triandra*) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).^{[2][3]}
 - The extraction process is often repeated multiple times to ensure a comprehensive extraction of the alkaloids.
 - The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
 - This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.
 - The acidic aqueous layer is then basified with a base (e.g., NH_4OH or NaOH) to a pH of around 9-10.
 - The deprotonated alkaloids are then extracted back into an immiscible organic solvent, such as chloroform or dichloromethane.
- Chromatographic Purification:
 - The crude alkaloid fraction is subjected to column chromatography over silica gel.
 - A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification is achieved through repeated column chromatography or by using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid.

Structure Elucidation Methodology

The definitive structure of a bisbenzylisoquinoline alkaloid like **Limacine** is determined through a combination of modern spectroscopic techniques:

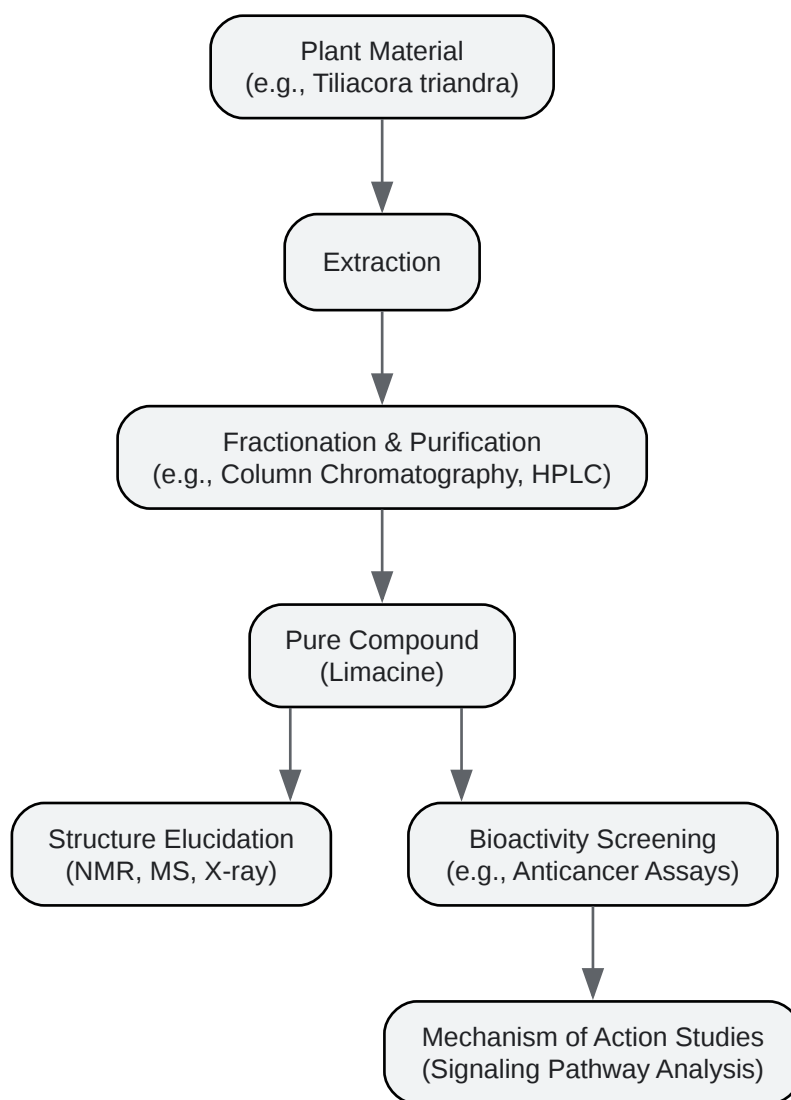
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
 - ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
 - 2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing the complete connectivity of the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
- X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways of Related Bisbenzylisoquinoline Alkaloids

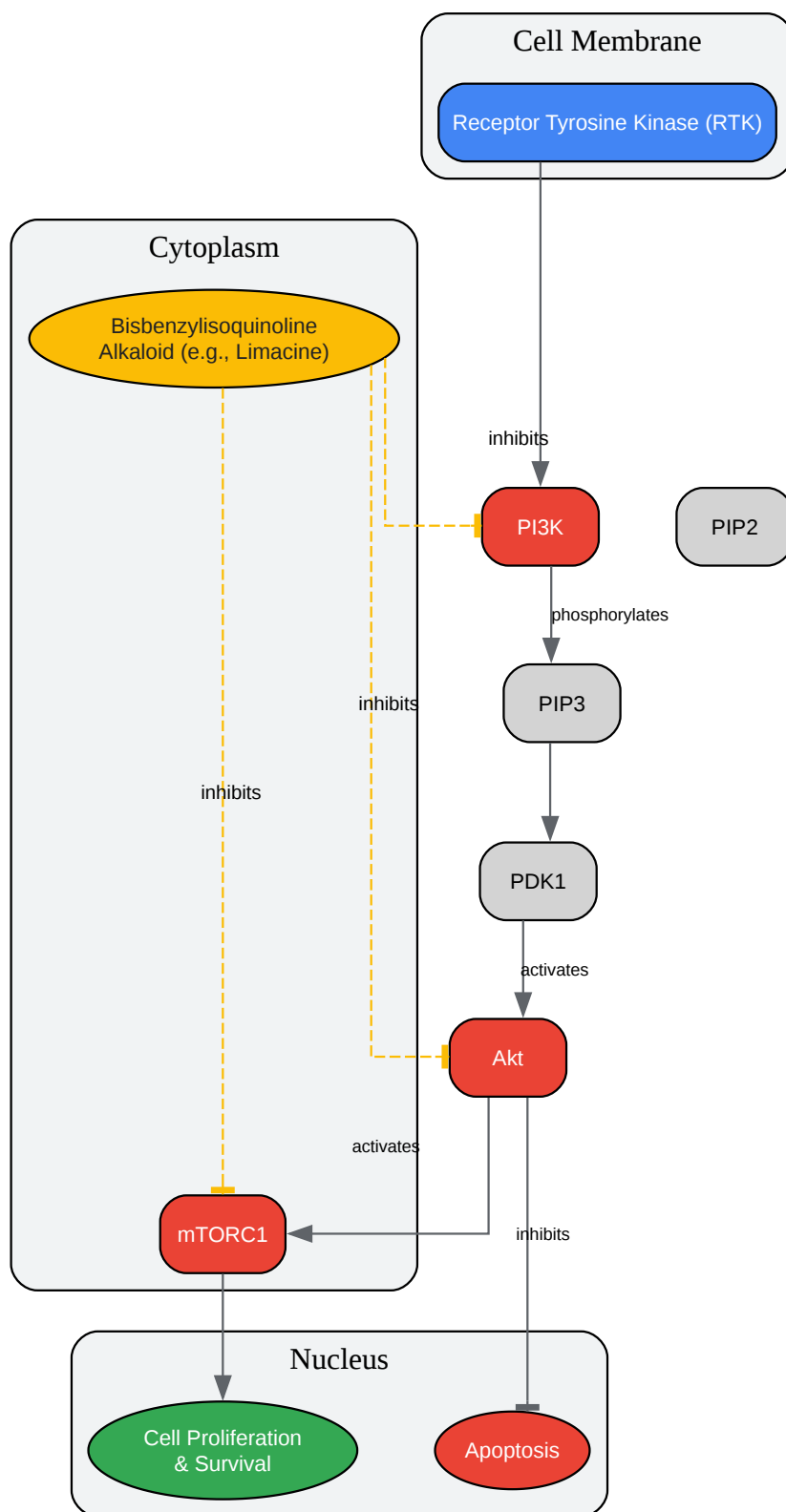
While specific studies detailing the signaling pathways modulated by **Limacine** are not readily available, numerous studies have demonstrated the potent anticancer activities of related bisbenzylisoquinoline alkaloids.^{[4][5][6]} These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below is a diagram illustrating a representative experimental workflow for the isolation and bioactivity screening of a natural product like **Limacine**, followed by a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer compounds.



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A generalized workflow for natural product discovery.



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The PI3K/Akt/mTOR signaling pathway, a potential target for bisbenzylisoquinoline alkaloids.

The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell proliferation and survival while inhibiting apoptosis. Bisbenzylisoquinoline alkaloids have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby exerting their anticancer effects.[6]

Conclusion

Limacine is a structurally complex bisbenzylisoquinoline alkaloid with established chemical properties. While detailed experimental data on its biological activity and specific molecular targets are still emerging, the information available for structurally related compounds suggests a promising potential for this class of molecules in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating **Limacine** and other bisbenzylisoquinoline alkaloids. Further studies are warranted to fully elucidate the pharmacological profile of **Limacine** and its therapeutic potential.

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